2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzofuran, furan, and cyclopentathiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and furan intermediates, followed by their coupling with the cyclopentathiophene core. Key steps include:
Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Furan Intermediate: This can be achieved through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The intermediates are then coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly due to its unique structural features that could interact with various biological targets.
Materials Science: Its complex structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzoyl-1-benzofuran-3-yl derivatives share structural similarities and may exhibit comparable biological activities.
Furan Derivatives: Furan-based compounds, such as those with antimicrobial properties, can be compared to understand the unique features of the target compound.
Thiophene Derivatives: Cyclopentathiophene derivatives are also relevant for comparison, particularly in terms of their electronic properties.
Uniqueness
The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic systems, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4S/c1-2-15-8-9-20-19(11-15)16(14-31-20)12-22(28)27-25-23(18-6-3-7-21(18)32-25)24(29)26-13-17-5-4-10-30-17/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
AXVNTOCNKZLPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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